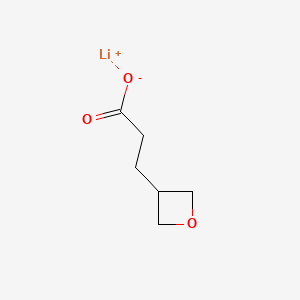

Lithium 3-(oxetan-3-YL)propanoate

Description

Properties

Molecular Formula |

C6H9LiO3 |

|---|---|

Molecular Weight |

136.1 g/mol |

IUPAC Name |

lithium;3-(oxetan-3-yl)propanoate |

InChI |

InChI=1S/C6H10O3.Li/c7-6(8)2-1-5-3-9-4-5;/h5H,1-4H2,(H,7,8);/q;+1/p-1 |

InChI Key |

ZPDQATYMTRMANS-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1C(CO1)CCC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of lithium 3-(oxetan-3-yl)propanoate generally involves the neutralization (saponification) of the corresponding 3-(oxetan-3-yl)propanoic acid with a lithium base such as lithium hydroxide or lithium carbonate in an appropriate solvent system. The acid precursor is either commercially available or synthesized via multi-step organic transformations involving oxetane ring construction and functional group manipulations.

Synthesis of 3-(Oxetan-3-yl)propanoic Acid

A common route to the acid precursor involves:

- Starting from oxetan-3-one or substituted oxetane derivatives.

- Employing asymmetric synthesis techniques such as metalation and alkylation of hydrazones derived from oxetan-3-one to introduce substituents at the 2- or 3-position with high enantiomeric excess.

- Hydrolysis of intermediates under controlled acidic or basic conditions to yield the 3-(oxetan-3-yl)propanoic acid.

Neutralization to Form Lithium Salt

The acid is then neutralized with lithium hydroxide or lithium carbonate, typically in aqueous or mixed aqueous-organic solvents, to form lithium 3-(oxetan-3-yl)propanoate. The reaction conditions are optimized to maximize yield and purity, often involving:

- Stirring at room temperature or mild heating.

- Controlled pH adjustment to ensure complete conversion.

- Isolation of the lithium salt by evaporation or crystallization.

Experimental Data and Reaction Conditions

Representative Procedure for Lithium Salt Formation

Stability Considerations

Oxetane-carboxylic acids and their lithium salts can be prone to isomerization into lactones upon storage at room temperature, especially in acidic or protic environments. Therefore, freshly prepared lithium 3-(oxetan-3-yl)propanoate is preferred for subsequent synthetic applications.

Advanced Synthetic Approaches and Research Discoveries

Asymmetric Synthesis of Oxetane Precursors

Recent advances have demonstrated the use of chiral hydrazone intermediates derived from oxetan-3-one for the enantioselective synthesis of 2-substituted and 2,2-disubstituted oxetan-3-ones, which can be further transformed into the corresponding carboxylic acids. Key features include:

- Use of SAMP/RAMP hydrazones for stereocontrol.

- Metalation with tert-butyllithium at low temperatures (-78 °C).

- Subsequent alkylation with electrophiles to introduce substituents.

- Hydrolysis with aqueous oxalic acid to yield oxetane carboxylic acids without racemization.

These methodologies provide access to chiral oxetane acids that can be converted to lithium salts, including lithium 3-(oxetan-3-yl)propanoate, with high enantiomeric purity.

Isomerization Phenomena

Studies have reported unexpected isomerization of oxetane-carboxylic acids into heterocyclic lactones during storage or under certain conditions, which can affect the purity and yield of the lithium salt products. This necessitates careful control of reaction and storage conditions.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Lithium 3-(oxetan-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

Reduction: Reduction reactions can lead to the opening of the oxetane ring, forming linear or branched products.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-heteroatom bonds, leading to a variety of functionalized derivatives .

Scientific Research Applications

Lithium 3-(oxetan-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium 3-(oxetan-3-yl)propanoate involves its interaction with molecular targets and pathways within biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes and receptors. These interactions can modulate various biochemical pathways, including those involved in neurotransmission and cellular signaling . The lithium cation also plays a role in stabilizing the compound and enhancing its bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

The most structurally analogous compound identified is Lithium 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate (CAS 2031261-01-3), which replaces the oxetane group with a 1,3,4-oxadiazole ring bearing a cyclopropyl substituent. Key differences include:

| Property | Lithium 3-(oxetan-3-yl)propanoate | Lithium 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate |

|---|---|---|

| Molecular Formula | C₆H₉LiO₃ (inferred) | C₈H₁₁LiN₂O₃ |

| Molecular Weight | ~136 g/mol (calculated) | 190.13 g/mol |

| Functional Groups | Oxetane ring | 1,3,4-Oxadiazole + cyclopropyl |

| Heteroatoms | Oxygen only | Nitrogen (2 atoms) + oxygen |

Functional Group Implications

- Oxetane vs. The 1,3,4-oxadiazole group in the analogous compound is electron-withdrawing, which may enhance thermal stability or binding affinity in medicinal applications.

Q & A

How can the purity and structural integrity of Lithium 3-(oxetan-3-yl)propanoate be validated post-synthesis?

Methodological Answer:

To confirm purity, high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) is recommended for quantifying impurities. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to confirm proton/carbon environments and Fourier-transform infrared (FTIR) spectroscopy to identify functional groups. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (part of the SHELX suite) can resolve bond lengths and angles, ensuring correct stereochemistry . For amorphous or poorly crystalline samples, synchrotron-based powder XRD paired with Rietveld refinement may be employed.

What strategies optimize the synthesis of Lithium 3-(oxetan-3-yl)propanoate to reduce by-product formation?

Methodological Answer:

Key optimization steps include:

- Reaction Solvent Selection: Use aprotic polar solvents (e.g., tetrahydrofuran or dimethylformamide) to stabilize intermediates and enhance lithium salt formation efficiency.

- Temperature Control: Maintain temperatures between 0–25°C during acid-base reactions to prevent oxetane ring opening or esterification side reactions.

- Stoichiometric Precision: Ensure exact molar ratios of 3-(oxetan-3-yl)propanoic acid to lithium hydroxide (1:1) to avoid excess base, which may degrade the oxetane moiety.

- Purification Techniques: Employ recrystallization from ethanol/water mixtures or flash column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product .

How are spectroscopic data contradictions resolved during characterization of Lithium 3-(oxetan-3-yl)propanoate derivatives?

Methodological Answer:

Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or dynamic equilibria. Strategies include:

- Variable-Temperature NMR: Detect conformational changes or hydrogen-bonding interactions by analyzing spectra at 25°C vs. −40°C.

- 2D NMR Techniques: Use HSQC, HMBC, and COSY to resolve overlapping signals and confirm connectivity.

- Computational Validation: Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra (e.g., B3LYP/6-31G* level) using software like Gaussian or ORCA .

- Cross-Validation: Replicate synthesis and characterization in multiple labs to rule out instrument-specific artifacts.

What challenges arise in distinguishing isomeric oxetane-containing lithium salts using analytical techniques?

Methodological Answer:

Isomers like Lithium 3-(oxetan-2-yl)propanoate and 3-(oxetan-4-yl)propanoate pose challenges due to similar physicochemical properties. Solutions include:

- Chiral Chromatography: Use chiral stationary phases (e.g., Chiralpak IA/IB) to separate enantiomers.

- Vibrational Circular Dichroism (VCD): Differentiate diastereomers by analyzing their distinct VCD spectra.

- X-ray Crystallography: Resolve absolute configurations via SC-XRD, leveraging SHELXL’s refinement algorithms for precise atomic positioning .

- Dynamic NMR: Observe ring puckering dynamics in oxetane isomers through line-shape analysis of temperature-dependent NMR spectra.

Which computational methods predict the reactivity of Lithium 3-(oxetan-3-yl)propanoate in nucleophilic substitution reactions?

Methodological Answer:

- Molecular Orbital Calculations: Perform frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites. The HOMO (highest occupied molecular orbital) of the oxetane oxygen indicates susceptibility to electrophilic attack.

- Transition State Modeling: Use QM/MM (quantum mechanics/molecular mechanics) simulations to model reaction pathways and activation energies (e.g., with CP2K or NWChem).

- Solvent Effects: Apply the polarizable continuum model (PCM) to assess solvent influence on reaction kinetics.

- Docking Studies: For biological applications, dock the compound into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina to predict metabolic pathways .

How do researchers address discrepancies in crystallographic data for oxetane-containing lithium complexes?

Methodological Answer:

Discrepancies in unit cell parameters or space group assignments require:

- Twinned Crystal Analysis: Use SHELXL’s TWIN/BASF commands to refine twinned datasets and calculate Flack parameters for absolute structure determination.

- High-Resolution Data: Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and reduce noise.

- Validation Tools: Cross-check results with checkCIF/PLATON to identify symmetry errors or missed hydrogen bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.